6-Chloro-2H-chromene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, including those related to 6-Chloro-2H-chromene-3-carboxylic acid, involves various strategies. One approach is the solvent-controlled and rhodium(III)-catalyzed redox-neutral C-H activation/[3 + 3] annulation cascade, which represents a novel method for constructing the chromene scaffold with high efficiency (Zhou et al., 2018). Additionally, rapid synthesis methods have been developed for related compounds, utilizing reactions like the Vilsmeier reaction followed by oxidation to achieve the desired chromene structures (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including those similar to 6-Chloro-2H-chromene-3-carboxylic acid, has been extensively studied. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to determine the detailed structural features. For example, the structure of a closely related compound, 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, was elucidated, highlighting the monoclinic space group and specific unit cell dimensions, which provide insights into the structural characteristics of these compounds (Barili et al., 2001).
Chemical Reactions and Properties
Chromene derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensations, cyclizations, and substitutions, which are pivotal in the synthesis of complex chromene-based structures. For instance, the Suzuki–Miyaura cross-coupling followed by oxidative lactonization has been utilized for synthesizing benzo[c]chromene derivatives, demonstrating the chemical reactivity and potential for functionalization of the chromene core (Singha et al., 2013).
Physical Properties Analysis
The physical properties of 6-Chloro-2H-chromene-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The planarity of the chromene ring system and the presence of substituents significantly affect these properties. The crystal structures of some derivatives have been determined, revealing details about intermolecular interactions and molecular packing (Wen et al., 2008).
Scientific Research Applications
6-Chloro-2H-chromene-3-carboxylic acid is a chemical compound with the CAS Number: 83823-06-7 . It’s a powder with a molecular weight of 210.62 and a melting point of 244-246 degrees .
The compound belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds have a simple structure, mild adverse effects, and versatile biological profiles . They are synthesized through several routes and exhibit unusual activities by multiple mechanisms .
- Anticancer Activity : Some 2H/4H-chromene analogs have shown promising anticancer activity .
- Anticonvulsant Activity : They have been used in the development of anticonvulsant drugs .
- Antimicrobial Activity : Certain 2H/4H-chromene compounds have demonstrated antimicrobial activity against different strains .
- Anticholinesterase Activity : Some compounds have shown anticholinesterase activity, which could be useful in the treatment of Alzheimer’s disease .
- Antidiabetic Activity : Some 2H/4H-chromene compounds have shown potential in the treatment of diabetes .
- Antituberculosis Activity : Certain compounds have shown activity against tuberculosis .
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Synthetic Applications : The compound can be used in synthetic applications and further derivatization of 2H-chromene-3-carboxylic acids . The isolation and identification of a five-membered rhodacycle, as well as theoretical studies for reasoning a plausible Rh (III)–Rh (V)–Rh (III) process, have also been discussed .
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Rhodium (III)-Catalyzed C-H Activation : A solvent-controlled and rhodium (III)-catalyzed C-H activation/ [3 + 3] annulation sequence enables an efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones as a three-carbon source .
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Synthetic Applications : This compound can be used in synthetic applications and further derivatization of 2H-chromene-3-carboxylic acids . The isolation and identification of a five-membered rhodacycle, as well as theoretical studies for reasoning a plausible Rh (III)–Rh (V)–Rh (III) process, have also been discussed .
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Rhodium (III)-Catalyzed C-H Activation : A solvent-controlled and rhodium (III)-catalyzed C-H activation/ [3 + 3] annulation sequence enables an efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones as a three-carbon source .
Safety And Hazards
“6-Chloro-2H-chromene-3-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .
properties
IUPAC Name |
6-chloro-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCGKWSNRRTAJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344444 | |
Record name | 6-Chloro-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2H-chromene-3-carboxylic acid | |
CAS RN |
83823-06-7 | |
Record name | 6-Chloro-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2H-chromene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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